molecular formula C26H24N2O2S B4566311 N-(3,3-diphenylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

N-(3,3-diphenylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No.: B4566311
M. Wt: 428.5 g/mol
InChI Key: GBACLKJROZFNGX-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a useful research compound. Its molecular formula is C26H24N2O2S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.15584919 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Antimicrobial Activities

A series of thiourea derivatives, including N-(3,3-diphenylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, have been synthesized and studied for their potential biological activities. These compounds have shown significant antiproliferative action against various cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells. The activity is attributed to their ability to inhibit DNA topoisomerases I and II-alpha, enzymes crucial for DNA replication and cell division. This inhibitory action suggests a promising avenue for cancer therapy research, highlighting the therapeutic potential of these compounds in oncology (Esteves-Souza et al., 2006).

In addition to antiproliferative activities, thiourea derivatives have also been explored for their antimicrobial properties. These compounds have been tested against a variety of microbial strains, showing good to moderate activity. This broad-spectrum antimicrobial activity is particularly relevant in the context of increasing antibiotic resistance, suggesting these compounds could serve as a basis for developing new antimicrobial agents with potential applications in pharmaceuticals and materials science (Prajapati et al., 2015).

Catalytic and Coordination Chemistry

The unique chemical structure of thiourea derivatives makes them suitable for applications in coordination chemistry and catalysis. These compounds can act as ligands, forming complexes with various metals, which have been studied for their catalytic properties. For example, copper(I) complexes containing thiourea ligands have shown potential in catalyzing oxidation reactions. This suggests applications in organic synthesis, where these complexes could serve as catalysts for a range of chemical transformations, enhancing efficiency and selectivity (Gunasekaran et al., 2017).

Furthermore, the coordination behavior of thiourea derivatives with transition metals highlights their potential in the design of new materials with specific electronic or optical properties. These materials could have applications in various fields, including electronics, photonics, and materials science, providing a versatile tool for the development of advanced materials (Liang et al., 2004).

Properties

IUPAC Name

1-(3,3-diphenylpropyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S/c1-18-16-25(29)30-24-17-21(12-13-22(18)24)28-26(31)27-15-14-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,23H,14-15H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBACLKJROZFNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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